molecular formula C18H20N2O3 B4845710 N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide

N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide

Cat. No. B4845710
M. Wt: 312.4 g/mol
InChI Key: ZJOYWGYYPOJBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide, also known as AM404, is a synthetic cannabinoid receptor agonist that has gained significant attention in the field of scientific research. This compound was first synthesized in 1993 and has since been studied extensively for its potential therapeutic applications. In

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide exerts its effects by acting on the endocannabinoid system. It inhibits the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body. Anandamide binds to cannabinoid receptors in the brain and throughout the body, leading to a variety of physiological effects (4).
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception, as mentioned earlier. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines (5).
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide has been shown to have effects on the cardiovascular system as well. It has been shown to reduce blood pressure and heart rate, possibly through its effects on the endocannabinoid system (6).

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined structure, which makes it easy to study using a variety of techniques.
One limitation of using N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the body. Additionally, its effects may be different in vivo compared to in vitro, which can make it difficult to extrapolate findings to human subjects.

Future Directions

There are several areas of future research that could be explored with N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide. One area is its potential use in the treatment of neurodegenerative diseases. More research is needed to determine the optimal dosage and administration route for this application.
Another area of research is the potential use of N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide in the treatment of addiction. It has been shown to reduce the rewarding effects of drugs of abuse, which could make it a promising candidate for the treatment of addiction (7).
Conclusion
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide, or N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide, is a synthetic cannabinoid receptor agonist that has gained significant attention in the field of scientific research. It has been studied extensively for its potential therapeutic applications, including pain relief and neuroprotection. While there are limitations to using N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide in lab experiments, it remains a promising compound for future research.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a pain reliever. N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide has been shown to inhibit the reuptake of anandamide, an endocannabinoid that is involved in pain modulation. This results in increased levels of anandamide in the body, leading to a reduction in pain perception (2).
N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain (3).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-7-9-17(10-8-12)23-13(2)18(22)20-16-6-4-5-15(11-16)19-14(3)21/h4-11,13H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOYWGYYPOJBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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